2',3',5'-Tri-O-acetyladenosine
2',3',5'-Tri-O-acetyladenosine
Brand Name:
Vulcanchem
CAS No.:
7387-57-7
VCID:
VC20755553
InChI:
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Molecular Formula:
C16H19N5O7
Molecular Weight:
393.35 g/mol
2',3',5'-Tri-O-acetyladenosine
CAS No.: 7387-57-7
Cat. No.: VC20755553
Molecular Formula: C16H19N5O7
Molecular Weight: 393.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7387-57-7 |
|---|---|
| Molecular Formula | C16H19N5O7 |
| Molecular Weight | 393.35 g/mol |
| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
| Standard InChI Key | GCVZNVTXNUTBFB-XNIJJKJLSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
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